molecular formula C23H13Cl2NO5 B342352 2-oxo-2-phenylethyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-oxo-2-phenylethyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B342352
M. Wt: 454.3 g/mol
InChI Key: GFJMQTGXHBOTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-phenylethyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes a phenylethyl group, a dichlorophenyl group, and a dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2-phenylethyl bromide with 2-(2,4-dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-oxo-2-phenylethyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl 2-(2,4-dichlorophenyl)-4-quinolinecarboxylate
  • 2-Oxo-2-(thiophen-2-yl)ethyl 4H-chromen-4-one
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

Uniqueness

Compared to similar compounds, 2-oxo-2-phenylethyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its specific structural features, such as the presence of both phenylethyl and dichlorophenyl groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C23H13Cl2NO5

Molecular Weight

454.3 g/mol

IUPAC Name

phenacyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C23H13Cl2NO5/c24-15-7-9-19(18(25)11-15)26-21(28)16-8-6-14(10-17(16)22(26)29)23(30)31-12-20(27)13-4-2-1-3-5-13/h1-11H,12H2

InChI Key

GFJMQTGXHBOTFJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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